Increased Lipophilicity and Elimination of H-Bond Donor vs. N1-Unsubstituted Analog
The N1-ethyl group on the target compound raises the computed XLogP3 from 2.1 (N1-H analog, CID 707160) to 2.6 and removes the sole hydrogen-bond donor (HBD count drops from 1 to 0) [1]. This modification simultaneously increases membrane permeability potential and eliminates a point of metabolic conjugation, which are critical parameters for oral bioavailability and intracellular accumulation in antibacterial drug development [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 2.6; HBD = 0; TPSA = 46.6 Ų; MW = 263.26 |
| Comparator Or Baseline | Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 71083-06-2, CID 707160): XLogP3 = 2.1; HBD = 1; TPSA = 59.4 Ų; MW = 235.21 |
| Quantified Difference | ΔXLogP3 = +0.5; ΔHBD = −1; ΔTPSA = −12.8 Ų; ΔMW = +28.05 |
| Conditions | Computed by XLogP3 3.0 / Cactvs 3.4.8.18 (PubChem 2025 release) |
Why This Matters
Higher lipophilicity and absence of an H-bond donor favour passive membrane diffusion and reduce phase II metabolic liability, directly impacting oral bioavailability and intracellular bacterial accumulation for quinolone-based programmes.
- [1] PubChem. (2025). Computed physicochemical properties for CID 15698250 (target compound) and CID 707160 (N1-H analog). XLogP3 3.0, Cactvs 3.4.8.18. National Center for Biotechnology Information. View Source
- [2] Cheng, D., Xu, W. R., & Liu, C. X. (2007). Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials. World Journal of Gastroenterology, 13(17), 2483–2487. View Source
